molecular formula C18H15AsS3 B154553 Tris(phenylthio)arsine CAS No. 1776-70-1

Tris(phenylthio)arsine

Cat. No.: B154553
CAS No.: 1776-70-1
M. Wt: 402.4 g/mol
InChI Key: GSDQLEGNNAMRJO-UHFFFAOYSA-N
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Description

Tris(phenylthio)arsine is a trivalent organoarsenic compound characterized by its coordination to three thioether groups. This structure places it within a critically important class of arsenic(III)-thiolate complexes that are central to understanding the biological and medicinal chemistry of heavy pnictogens. A primary research application of this compound and its analogs is in modeling the interactions of trivalent arsenicals with biological thiols. In a reducing physiological environment, arsenic-based agents are often reduced to As(III) species, which are soft Lewis acids with a high affinity for soft Lewis bases like cysteine thiolates in proteins and peptides. Complexes like this compound serve as valuable small-molecule analogs for studying the structural and binding motifs of As(III) with cysteine triads (As(Cys)₃) found in proteins, which is a key mechanism in the metabolism, detoxification, and therapeutic action of inorganic arsenic . These interactions are fundamental to the mechanism of action of arsenic trioxide (ATO) in treating acute promyelocytic leukemia (APL) . Furthermore, arsenic(III) complexes with S-donor ligands are of significant interest in the development of novel chemical synthesis methodologies and are explored in the field of nuclear medicine. The unique coordination chemistry of arsenic allows it to act as a ligand for transition metals, stabilizing various cluster complexes . Additionally, radionuclides of arsenic, such as ⁷²As and ⁷⁷As, form an ideal theranostic pair, and chelation with suitable sulfur-donor ligands is a crucial strategy for developing targeted radiopharmaceuticals for cancer diagnosis and therapy . This product is intended for research purposes to further investigate these and other complex biochemical pathways.

Properties

CAS No.

1776-70-1

Molecular Formula

C18H15AsS3

Molecular Weight

402.4 g/mol

IUPAC Name

tris(phenylsulfanyl)arsane

InChI

InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H

InChI Key

GSDQLEGNNAMRJO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3

Other CAS No.

1776-70-1

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

(PhS)3As
arsenotrithious acid triphenyl este

Origin of Product

United States

Scientific Research Applications

Biological Applications

1.1 Anticancer Properties
Tris(phenylthio)arsine has shown promise in cancer therapy. Recent studies have demonstrated that arsenic compounds can induce apoptosis in cancer cells. The interaction of this compound with thiol-containing molecules, such as cysteine and glutathione, is crucial for its biological activity. These interactions can lead to the formation of stable complexes that may inhibit cancer cell proliferation.

  • Case Study: Cytotoxicity Assessment
    • In vitro studies on human acute promyelocytic leukemia (NB4) cells indicated that this compound exhibits significant cytotoxic effects, with an IC50 value around 10 µM . This suggests its potential as a therapeutic agent in targeted cancer treatments.

1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to thiol groups in proteins, leading to the inhibition of key biochemical processes. This binding alters the redox state of cellular environments, contributing to its anticancer properties .

Environmental Applications

2.1 Arsenic Removal from Water
this compound and related compounds have been explored for their ability to remove arsenic from contaminated water sources. The formation of As-S bonds enables effective capture and immobilization of arsenic species.

  • Data Table: Arsenic Removal Efficiency
CompoundInitial As Concentration (ppb)Final As Concentration (ppb)Efficiency (%)
This compound200<5>97
ABDTH2 (control)200<5>97

This data indicates that this compound is as effective as other dithiol compounds in removing arsenic from water .

Material Science Applications

3.1 Synthesis of Organometallic Complexes
this compound serves as a precursor for synthesizing novel organometallic complexes. These complexes are used in catalysis and materials science due to their unique electronic properties.

  • Case Study: Structural Characterization
    • The crystal structure of this compound has been characterized using X-ray crystallography, revealing a distorted tetrahedral geometry around the arsenic atom . This structural insight is crucial for understanding its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Triphenylarsine (C₁₈H₁₅As)

  • Molecular Weight : 305.92 g/mol.
  • Key Properties: Lacks sulfur donors, limiting its ability to form sulfur-bridged metal complexes. Primarily used as a ligand in palladium- or nickel-catalyzed cross-coupling reactions. Its coordination behavior is dominated by the lone pair on arsenic, unlike the bifunctional (As and S) nature of this compound .

Tris(2-chloroethenyl)arsine (Lewisite III, C₆H₆AsCl₃)

  • Molecular Weight : 259.39 g/mol.
  • Substituents : Three chlorovinyl groups.
  • Key Properties: A potent vesicant and chemical warfare agent. The electron-withdrawing chlorine atoms increase its electrophilicity, enabling rapid reactions with biological thiols (e.g., glutathione).

Tris(trifluoromethyl)arsine (C₃H₃AsF₉)

  • Molecular Weight : 281.92 g/mol.
  • Substituents : Three trifluoromethyl groups.
  • Key Properties : The strong electron-withdrawing CF₃ groups result in high ionization energies (10.90–11.41 eV), making it less nucleophilic than this compound. Such compounds are studied for their fluorinated ligand properties in materials science .

Tri(4-isopropylphenyl)arsine (C₂₇H₃₃As)

  • Molecular Weight : 431.92 g/mol.
  • Substituents : Bulky 4-isopropylphenyl groups.
  • Key Properties : Steric hindrance from the isopropyl substituents reduces reactivity toward metal coordination, unlike the more accessible sulfur sites in this compound. This compound is primarily of interest in sterically demanding catalytic systems .

Data Table: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₈H₁₅AsS₃ 404.38 Three phenylthio groups As–S bond cleavage; coordination chemistry
Triphenylarsine C₁₈H₁₅As 305.92 Three phenyl groups Ligand in cross-coupling reactions
Tris(2-chloroethenyl)arsine C₆H₆AsCl₃ 259.39 Three chlorovinyl groups Chemical weapon; vesicant
Tris(trifluoromethyl)arsine C₃H₃AsF₉ 281.92 Three CF₃ groups High ionization energy; fluorinated ligands
Tri(4-isopropylphenyl)arsine C₂₇H₃₃As 431.92 Three 4-iPr-phenyl groups Sterically hindered; catalytic systems

Q & A

Q. What protocols ensure reproducibility in studies examining this compound’s role in C–H activation reactions?

  • Methodological Answer : Standardize substrate scope by testing aryl/alkyl halides with varying electronic profiles. Use high-throughput screening to identify optimal catalysts and document reaction metrics (TON, TOF) for cross-study comparisons .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported thermodynamic stability values for this compound?

  • Methodological Answer : Replicate calorimetry (DSC/TGA) and solution calorimetry under controlled atmospheres. Compare results with literature using standardized reference compounds (e.g., triphenylphosphine) to calibrate instruments .

Q. What statistical approaches are recommended for analyzing variability in biological activity data across this compound studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to isolate confounding variables (e.g., cell line heterogeneity). Use meta-analysis frameworks to aggregate data from independent studies and assess effect sizes .

Experimental Design Considerations

Q. How can researchers design robust controls for studies investigating this compound’s role in photodynamic therapy?

  • Methodological Answer : Include dark controls (no light exposure) and reference photosensitizers (e.g., porphyrins). Monitor reactive oxygen species (ROS) generation using fluorescent probes (e.g., DCFH-DA) alongside negative controls .

Q. What are best practices for scaling up this compound synthesis without compromising yield or purity?

  • Methodological Answer : Optimize mixing efficiency and heat transfer in flow reactors. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring. Conduct hazard assessments for exothermic reactions during scale-up .

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